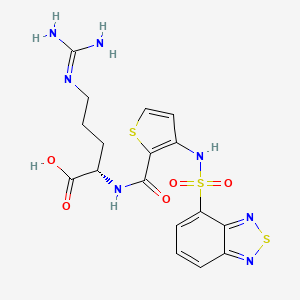
EG 00229
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EG 00229 是一种小分子,以其作为神经纤毛蛋白 1 (NRP1) 拮抗剂的作用而闻名。 它抑制血管内皮生长因子 A (VEGFA) 与 NRP1 b1 CendR 结合口袋的结合,而不影响 VEGFA 与 VEGFR-1 和 VEGFR-2 的结合 。 该化合物已显示出在减少 VEGFA 诱导的人脐静脉内皮细胞 (HUVECs) 中的 VEGFR-2 酪氨酸磷酸化以及减弱 VEGFA 诱导的各种癌细胞系中的细胞迁移和活力方面具有潜力 .
科学研究应用
化学
在化学领域,EG 00229 用作工具化合物,用于研究神经纤毛蛋白 1 与血管内皮生长因子 A 之间的相互作用。 它有助于了解结合机制以及神经纤毛蛋白 1 在各种生物过程中的作用 .
生物学
在生物学研究中,this compound 用于研究神经纤毛蛋白 1 在细胞信号通路中的作用。 已证明它可以抑制癌细胞系的细胞迁移和活力,使其成为癌症研究中一种有价值的化合物 .
医学
在医学领域,this compound 在癌症治疗方面具有潜在的治疗应用。 通过抑制神经纤毛蛋白 1 与血管内皮生长因子 A 之间的相互作用,它可以减少肿瘤生长和血管生成,使其成为抗癌治疗的有希望的候选药物 .
工业
在制药行业,this compound 用于开发针对神经纤毛蛋白 1 的新药。 它抑制特定蛋白质-蛋白质相互作用的能力使其成为药物发现中一种有价值的先导化合物 .
作用机制
EG 00229 通过与神经纤毛蛋白 1 的 b1 CendR 结合口袋结合而发挥其作用,从而抑制血管内皮生长因子 A 的结合。 这种抑制阻止了参与细胞迁移、增殖和存活的下游信号通路的激活 。 分子靶标包括神经纤毛蛋白 1 以及涉及血管内皮生长因子受体的相关信号通路 .
生化分析
Biochemical Properties
EG 00229 functions as a neuropilin 1 (NRP1) receptor antagonist. It selectively inhibits the binding of vascular endothelial growth factor A (VEGFA) to the NRP1 b1 domain with an IC50 value of 3 μM . This inhibition does not affect the binding of VEGFA to VEGFR-1 and VEGFR-2 . By reducing VEGFA-induced VEGFR-2 tyrosine phosphorylation in human umbilical vein endothelial cells (HUVECs), this compound attenuates VEGFA-induced cell migration and reduces the viability of A549 lung carcinoma cells in vitro . Additionally, this compound inhibits the binding of the CendR motif in the S1 protein of SARS-CoV-2 to NRP1, thereby reducing the efficiency of SARS-CoV-2 infection in Caco-2 cells .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In human umbilical vein endothelial cells (HUVECs), this compound reduces VEGFA-induced cell migration and tyrosine phosphorylation of VEGFR-2 . In A549 lung carcinoma cells, this compound decreases cell viability and enhances the cytotoxicity of chemotherapeutic agents such as paclitaxel and 5-fluorouracil . Furthermore, this compound has been shown to reduce the efficiency of SARS-CoV-2 infection in Caco-2 cells by inhibiting the binding of the virus’s S1 protein to NRP1 .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a neuropilin 1 (NRP1) receptor antagonist. By binding to the NRP1 b1 domain, this compound inhibits the interaction between vascular endothelial growth factor A (VEGFA) and NRP1 . This inhibition prevents the downstream signaling events that are typically triggered by VEGFA binding, such as the phosphorylation of VEGFR-2 and subsequent cell migration and proliferation . Additionally, this compound’s inhibition of the CendR motif in the S1 protein of SARS-CoV-2 reduces the virus’s ability to infect host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time frames. The compound has demonstrated stability and efficacy in inhibiting VEGFA-induced cellular responses over extended periods . Long-term studies have shown that this compound can consistently reduce cell migration and viability in vitro . Additionally, the compound’s ability to inhibit SARS-CoV-2 infection has been maintained over time in Caco-2 cell cultures .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound can enhance its inhibitory effects on VEGFA-induced cellular responses . At excessively high doses, this compound may exhibit toxic or adverse effects, including reduced cell viability and potential off-target interactions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a neuropilin 1 (NRP1) receptor antagonist. The compound interacts with enzymes and cofactors that regulate the binding of vascular endothelial growth factor A (VEGFA) to NRP1 . By inhibiting this interaction, this compound affects the metabolic flux and levels of metabolites associated with angiogenesis and tumor progression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to inhibit VEGFA binding to NRP1 suggests that it may be localized to areas with high NRP1 expression, such as endothelial cells and tumor tissues . This localization enhances the compound’s efficacy in targeting angiogenesis and tumor growth.
Subcellular Localization
This compound’s subcellular localization is primarily associated with its target, neuropilin 1 (NRP1). The compound is likely to be found in the plasma membrane and cytoplasm, where NRP1 is expressed . This localization allows this compound to effectively inhibit VEGFA binding and subsequent signaling events. Additionally, any post-translational modifications or targeting signals that direct this compound to specific cellular compartments may further influence its activity and function .
准备方法
合成路线和反应条件
EG 00229 的合成涉及多个步骤,从核心结构的制备开始,该结构包括一个苯并噻二唑部分。关键步骤通常包括:
苯并噻二唑核的形成: 这是通过 2-氨基苯磺酰胺与亚硫酰氯反应来实现的,从而形成苯并噻二唑环。
偶联反应: 然后将苯并噻二唑核通过磺酰胺键与噻吩衍生物偶联。
与 L-精氨酸的最终偶联: 最后一步涉及将中间体与 L-精氨酸偶联,形成完整的 this compound 结构。
工业生产方法
This compound 的工业生产可能会遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用高产率反应、高效的纯化方法和可扩展的反应条件,以确保最终产品的稳定性和纯度。
化学反应分析
反应类型
EG 00229 经历了几种类型的化学反应,包括:
取代反应: 磺酰胺和噻吩部分可以参与亲核取代反应。
氧化和还原: 苯并噻二唑环可以发生氧化和还原反应,尽管这些反应在典型使用情况下不太常见。
常用试剂和条件
取代反应: 常用试剂包括胺和硫醇等亲核试剂,条件通常包括温和碱和二甲基亚砜 (DMSO) 等溶剂。
氧化和还原: 过氧化氢或硼氢化钠等试剂可在受控条件下使用。
主要产品
从这些反应中形成的主要产品取决于所使用的具体试剂和条件。例如,胺的取代反应可以产生各种磺酰胺衍生物,而氧化反应可以改变苯并噻二唑环。
相似化合物的比较
类似化合物
EG 00230: 另一种神经纤毛蛋白 1 拮抗剂,具有类似的结合特性,但化学结构不同。
EG 00231: 一种抑制神经纤毛蛋白 1 和血管内皮生长因子受体 2 的化合物,提供更广泛的抑制范围。
独特性
EG 00229 的独特性在于它选择性地抑制神经纤毛蛋白 1,而不影响血管内皮生长因子受体 1 和 2。 这种选择性抑制允许靶向治疗应用,与抑制多个受体的化合物相比,潜在的副作用更少 .
属性
IUPAC Name |
(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O5S3/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWMEDURALZMEV-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B560226.png)
![2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B560227.png)
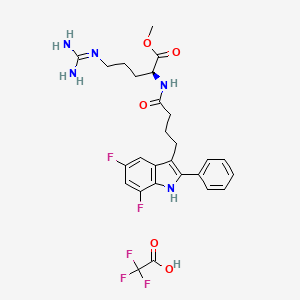
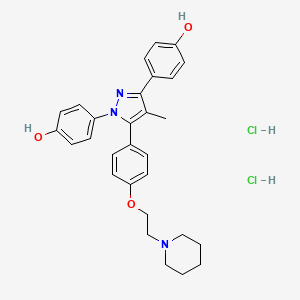
![ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560232.png)


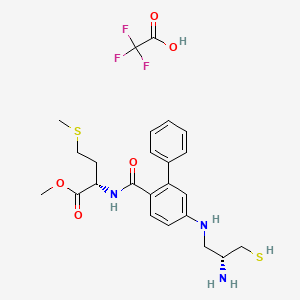
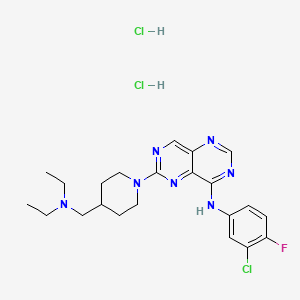
![4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide](/img/structure/B560240.png)
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B560243.png)
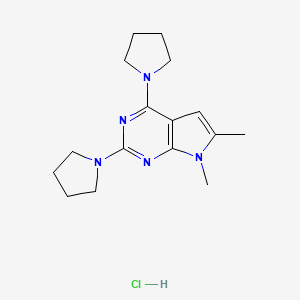
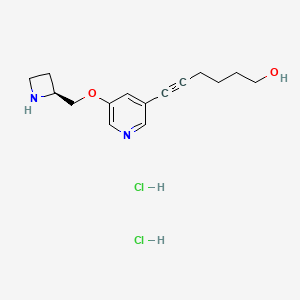
![dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate](/img/structure/B560249.png)
